N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic core structure fused with a 1,7,9-triazatricyclo system, characterized by:
- Cyclohexyl substituent: A bulky, lipophilic group that may influence solubility and membrane permeability.
- Propan-2-yl (isopropyl) group: A branched alkyl chain that could enhance steric hindrance or modulate metabolic stability.
- Imino (NH) and oxo (C=O) groups: Polar functional groups likely involved in hydrogen bonding or target interactions.
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)26-18(22)15(20(27)23-14-8-4-3-5-9-14)12-16-19(26)24-17-10-6-7-11-25(17)21(16)28/h6-7,10-14,22H,3-5,8-9H2,1-2H3,(H,23,27) |
InChI Key |
RKKHPQMUGYMTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the cyclohexyl and propan-2-yl groups. Key reaction conditions include the use of strong bases and high temperatures to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process is scaled up from laboratory conditions, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: Substitution reactions can occur at the cyclohexyl and propan-2-yl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structural Features
The compound’s triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:
- Triazatricyclo vs.
- Substituent Effects: The cyclohexyl group in the target compound contrasts with the aromatic dichlorophenyl group in propanil. Cyclohexyl’s non-polar nature may reduce water solubility compared to propanil’s electronegative aryl group, which enhances herbicidal activity via membrane disruption .
Functional Group Analysis
- Carboxamide vs. β-Lactam : Unlike β-lactams (critical for bacterial cell wall inhibition), the carboxamide in the target compound may interact with enzymes or receptors through hydrogen bonding, similar to propanil’s amide linkage .
- Imino/Oxo Groups vs. Quaternary Ammonium: While BAC-C12 relies on cationic ammonium for surfactant activity, the target compound’s imino and oxo groups suggest polar interactions rather than ionic mechanisms .
Biological Activity
N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis, biological mechanisms, and relevant case studies.
Structural Features
The compound has a unique tricyclic structure that includes multiple nitrogen atoms within its rings. Its molecular formula is with a molecular weight of approximately 365.41 g/mol. Key functional groups present in the compound include:
- Imine Group : Contributes to reactivity and potential interactions with biological targets.
- Carbonyl Group : Plays a role in various chemical reactions.
- Amide Group : Essential for biological activity and stability.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.41 g/mol |
| Functional Groups | Imine, Carbonyl, Amide |
The biological activity of N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl derivatives is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects.
Potential Biological Activities
Research indicates that compounds related to N-cyclohexyl-6-imino-2-oxo derivatives exhibit diverse biological activities:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Inhibits cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Reduces inflammation in animal models.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of N-cyclohexyl-6-imino derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line |
|---|---|---|
| N-cyclohexyl derivative A | Antimicrobial | Staphylococcus aureus |
| N-cyclohexyl derivative B | Anticancer | MCF-7 (breast cancer) |
| N-cyclohexyl derivative C | Anti-inflammatory | Animal model |
Synthetic Routes
The synthesis of N-cyclohexyl-6-imino-2-oxo derivatives typically involves multi-step organic reactions including:
- Formation of the Tricyclic Core : Utilizing cyclization methods.
- Introduction of Functional Groups : Employing condensation reactions to add imine and amide functionalities.
Industrial Production Methods
For large-scale production, optimized reaction conditions are critical. Techniques such as continuous flow synthesis can enhance efficiency and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
